

A Comparative Analysis of Neuraminidase-IN-14: Antiviral Activity Against Influenza Viruses

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Compound of Interest

Compound Name: Neuraminidase-IN-14

Cat. No.: B15567408

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This guide provides a comprehensive comparison of the investigational neuraminidase inhibitor, **Neuraminidase-IN-14**, against established antiviral agents. The data and methodologies presented are intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate its potential as an anti-influenza therapeutic.

Quantitative Data Summary: Neuraminidase Inhibition

The antiviral efficacy of **Neuraminidase-IN-14** was quantified by determining its 50% inhibitory concentration (IC₅₀) against the neuraminidase (NA) enzyme of various influenza virus strains. The results are compared with those of Oseltamivir Carboxylate and Zanamivir, two widely used neuraminidase inhibitors. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of the NA enzyme activity in vitro.^[1] Lower IC₅₀ values are indicative of higher potency.

Table 1: Comparative in vitro Inhibitory Activity (IC₅₀, nM) of Neuraminidase Inhibitors

| Influenza Virus Strain | Neuraminidase-IN-14 (IC ₅₀ nM) | Oseltamivir Carboxylate (IC ₅₀ nM) | Zanamivir (IC ₅₀ nM) |
|------------------------|---|---|---------------------------------|
| A/H1N1 | 0.85 | 0.92 - 1.34 ^[2] | 0.92 ^[2] |
| A/H3N2 | 1.50 | 0.67 ^[2] | 2.28 ^[2] |
| Influenza B | 9.50 | 8.5 - 13.0 ^{[2][3]} | 2.7 - 4.19 ^{[2][3]} |

Note: IC50 values for Oseltamivir and Zanamivir are sourced from published literature and may vary based on specific viral isolates and assay conditions.[4]

Experimental Protocols

The following protocols describe the methodologies used to determine the antiviral activity of **Neuraminidase-IN-14**.

Fluorometric Neuraminidase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[1] The assay is based on the cleavage of a fluorogenic substrate, 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA), by the neuraminidase enzyme, which releases a fluorescent product (4-methylumbelliferone).[1][5] The reduction in fluorescence in the presence of an inhibitor corresponds to its potency.

Materials and Reagents:

- Test compound (**Neuraminidase-IN-14**) and control inhibitors (Oseltamivir Carboxylate, Zanamivir)
- Influenza virus stocks (A/H1N1, A/H3N2, Influenza B)
- MUNANA substrate
- Assay Buffer (e.g., MES buffer with CaCl₂)
- Stop Solution (e.g., ethanol/glycine buffer)
- Black 96-well microplates
- Fluorescence plate reader

Procedure:

- Virus Titration: Before the inhibition assay, the optimal dilution of each virus stock is determined to ensure the enzymatic activity falls within the linear range of the assay.[4][6]

- **Compound Preparation:** Prepare serial dilutions of **Neuraminidase-IN-14** and control inhibitors in the assay buffer.
- **Assay Plate Setup:** Add 25 μ L of the serially diluted inhibitors to the wells of a black 96-well plate.^[4] Include wells for "no inhibitor" (100% activity) and "no virus" (background) controls.
- **Enzyme Addition:** Add 50 μ L of the pre-determined optimal dilution of the virus to each well (except for the "no virus" control wells).^[4]
- **Incubation:** Gently mix and incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the enzyme.
- **Substrate Addition:** Initiate the enzymatic reaction by adding 50 μ L of the MUNANA working solution to all wells.^[4]
- **Reaction Incubation:** Incubate the plate at 37°C for 60 minutes, protected from light.^[4]
- **Reaction Termination:** Stop the reaction by adding 100 μ L of the Stop Solution to each well.^[4]
- **Fluorescence Reading:** Measure the fluorescence on a plate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.^[4]
- **Data Analysis:** After subtracting the background fluorescence, calculate the percent inhibition for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.^[4]

Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)

This assay evaluates the ability of a compound to inhibit influenza virus replication in a cellular context. Madin-Darby Canine Kidney (MDCK) cells are commonly used as they are highly susceptible to influenza virus infection.

Materials and Reagents:

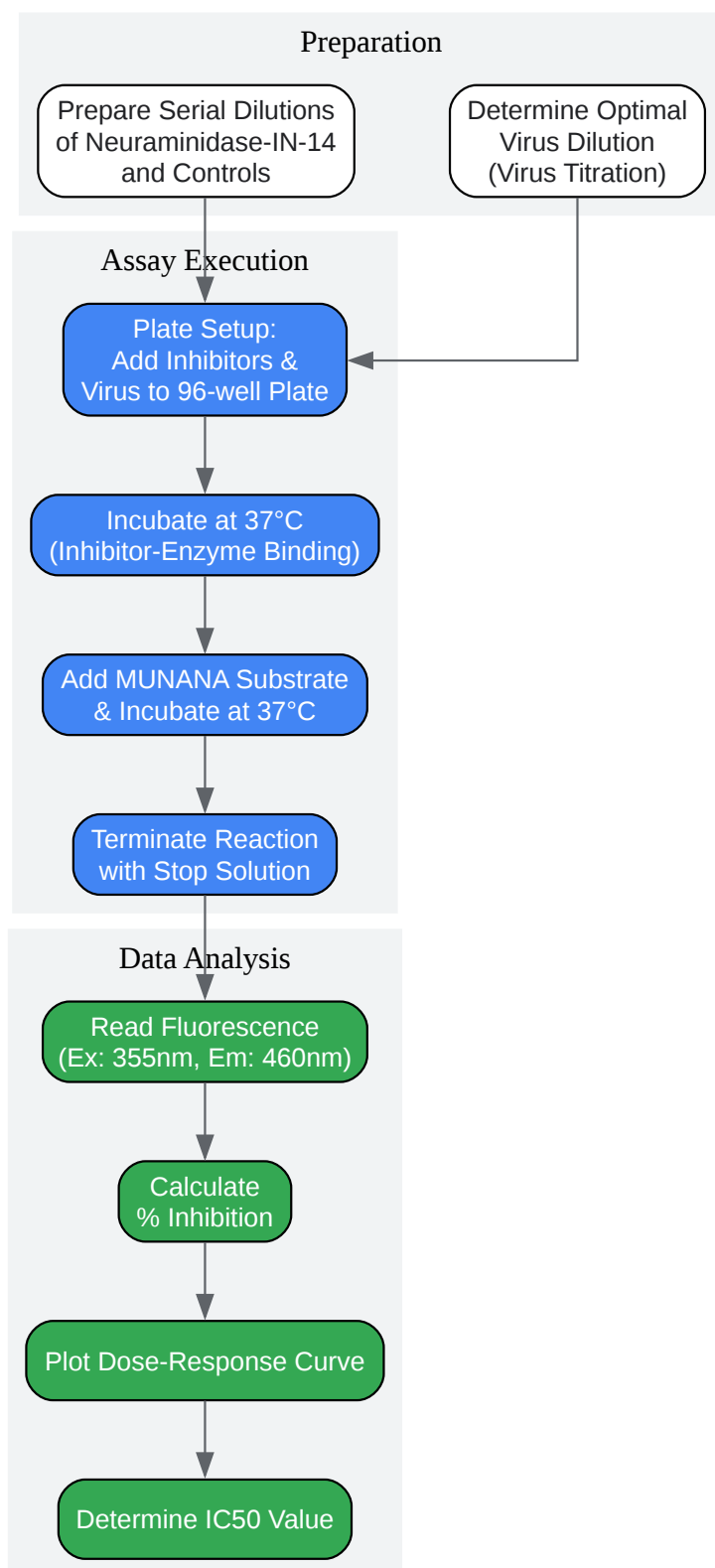
- MDCK cells
- Cell culture medium (e.g., MEM)
- Trypsin (for viral activation)
- Test compound and control inhibitors
- Influenza virus stocks
- Agarose overlay
- Crystal violet staining solution

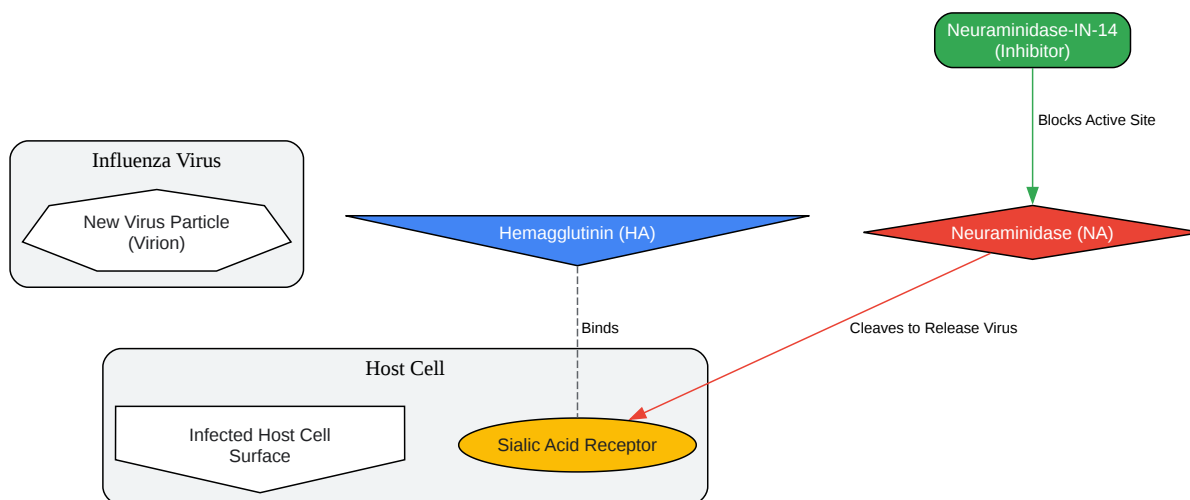
Procedure:

- Cell Seeding: Seed MDCK cells in 6-well plates and grow until a confluent monolayer is formed.
- Virus Infection: Wash the cell monolayers and infect them with a dilution of influenza virus calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
- Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a mixture of agarose, cell culture medium, trypsin, and varying concentrations of the test compound or control inhibitors.
- Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until visible plaques are formed.
- Plaque Visualization: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet to visualize the plaques. The areas of viral-induced cell death (plaques) will appear as clear zones against the purple background of stained healthy cells.
- Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction at each compound concentration relative to the untreated virus control. The 50% effective concentration (EC₅₀) is determined by plotting the percentage of plaque reduction against the compound concentration.

Visualizations: Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow for validating antiviral activity and the established mechanism of action for neuraminidase inhibitors.





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